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For Researchers, Scientists, and Drug Development Professionals

Introduction
Barbital, first marketed in 1903 as Veronal, represents the progenitor of the barbiturate class of

drugs.[1] For decades, it was a cornerstone of treatment for insomnia and anxiety, valued for its

potent sedative and hypnotic effects. However, its narrow therapeutic index, high potential for

dependence, and significant risk of fatal overdose led to its gradual replacement by safer

alternatives, primarily benzodiazepines, starting in the 1970s.[2][3] This technical guide

provides a comprehensive overview of barbital, detailing its chemical properties, synthesis,

pharmacology, and the experimental methodologies used to characterize its effects.

Physicochemical and Pharmacokinetic Properties
A thorough understanding of barbital's physicochemical and pharmacokinetic profile is

essential for appreciating its mechanism of action and historical clinical use.

Physicochemical Data
Barbital is a white crystalline powder with a slightly bitter taste.[1] Its key physicochemical

properties are summarized in the table below.
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Property Value

IUPAC Name 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione

Molecular Formula C₈H₁₂N₂O₃

Molecular Weight 184.19 g/mol

Melting Point 188-192 °C

pKa 7.43 (at 25°C)

LogP (Octanol/Water) 0.65

Water Solubility ~7.46 g/L (at 25°C)

Sources:[4][5][6]

Pharmacokinetic Data
Barbital is classified as a long-acting barbiturate due to its slow elimination from the body.

While specific human pharmacokinetic parameters for barbital are not as extensively

documented as for its successor, phenobarbital, the available data indicates a prolonged half-

life. The following table includes data for phenobarbital to provide context for a long-acting

barbiturate.

Parameter Barbital (Rat) Phenobarbital (Human)

Bioavailability (Oral) - ~90-95%

Protein Binding - 20-45%

Volume of Distribution (Vd) - 0.60 L/kg

Elimination Half-Life (t½) 70 - 90 hours 53–118 hours

Clearance (CL) - 3.0 mL/hr/kg

Sources:[7][8][9][10][11]

Synthesis and Chemical Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.scielo.br/j/qn/a/dJKSrGtsbtt33BBwWJTfLZM/?lang=en
https://www.benchchem.com/pdf/High_Throughput_Screening_Assays_for_GABAA_Receptor_Modulators_Application_Notes_and_Protocols.pdf
https://research-support.uq.edu.au/files/94672/LAB_072%20Open%20Field%20Test%20for%20Rodents%20%28Expiry_March%202026%29.pdf
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.researchgate.net/figure/diagram-of-a-pentamer-GABAA-receptor-Five-subunits-are-linked-together-The-linkers_fig1_373502610
https://pubmed.ncbi.nlm.nih.gov/7068937/
https://www.youtube.com/watch?v=43RDRJRMQzs
https://pubmed.ncbi.nlm.nih.gov/469023/
https://anilocus.com/open-field-test-protocol-for-anxiety-like-behavior-in-rodents/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3395916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of barbital was a significant achievement in early medicinal chemistry.

Chemical Synthesis
Barbital is synthesized via a condensation reaction between diethylmalonic ester and urea in

the presence of a strong base, such as sodium ethoxide.[1]

Reaction Scheme:

Reactants: Diethyl diethylmalonate and Urea.

Reagents/Conditions: Sodium ethoxide in absolute alcohol, heated under reflux.[12][13]

Product: Barbital.

The reaction involves the nucleophilic attack of the urea nitrogens on the carbonyl carbons of

the diethylmalonic ester, leading to the formation of the pyrimidine ring structure.

Chemical Structure
The chemical structure of barbital is fundamental to its pharmacological activity.

Chemical structure of Barbital (5,5-diethylbarbituric acid).

Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for barbital and other barbiturates is the potentiation of the

inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[14][15]

GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[5]

When GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron,

which hyperpolarizes the cell and makes it less likely to fire an action potential, resulting in

neuronal inhibition.

Barbital binds to a distinct allosteric site on the GABA-A receptor complex, different from the

GABA and benzodiazepine binding sites.[16] This binding potentiates the effect of GABA by

increasing the duration of the Cl⁻ channel opening.[15] At higher concentrations, barbiturates
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can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to

their high toxicity in overdose.[16]
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Barbital's potentiation of the GABA-A receptor signaling pathway.

Experimental Protocols
The sedative-hypnotic effects and mechanism of action of barbital can be elucidated through

various in vitro and in vivo experimental protocols.

In Vitro: Two-Electrode Voltage Clamp (TEVC) Assay in
Xenopus Oocytes
This assay is a standard method for studying the effects of compounds on ligand-gated ion

channels expressed in Xenopus oocytes.[17][18][19]

Objective: To determine if barbital potentiates GABA-elicited currents at the GABA-A receptor.

Methodology:

Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNAs

encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). The oocytes

are then incubated for 2-7 days to allow for receptor expression on the cell membrane.[18]

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled

with two microelectrodes, one for voltage clamping and one for current recording. The oocyte

is continuously perfused with a recording solution.

Compound Application:

A baseline current is established by applying a low concentration of GABA (e.g., EC₁₀-

EC₂₀).

Barbital is then co-applied with the same concentration of GABA.

The potentiation of the GABA-induced current by barbital is measured.

Data Analysis: A concentration-response curve is generated by testing a range of barbital
concentrations to determine its EC₅₀ for potentiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b3395916?utm_src=pdf-body-img
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Experimental_Design_of_Sulazepam_in_Rodent_Models.pdf
https://www.researchgate.net/figure/Sedative-hypnotic-activity-of-MESJ-according-to-the-open-field-test_tbl2_340455638
https://www.tandfonline.com/doi/pdf/10.1080/00032718808059907
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.researchgate.net/figure/Sedative-hypnotic-activity-of-MESJ-according-to-the-open-field-test_tbl2_340455638
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/product/b3395916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3395916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest Xenopus Oocytes

Inject GABA-A Receptor cRNA

Incubate for 2-7 Days

Two-Electrode Voltage Clamp Setup

Apply Baseline GABA (EC₁₀)

Co-apply Barbital + GABA

Record Current Potentiation

Concentration-Response Analysis (EC₅₀)

Results

Click to download full resolution via product page

Experimental workflow for a Two-Electrode Voltage Clamp (TEVC) assay.
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In Vivo: Open Field Test in Rodents
The open field test is a common behavioral assay to assess locomotor activity and anxiety-like

behavior in rodents. Sedative-hypnotic agents like barbital are expected to decrease

locomotor activity.[20]

Objective: To evaluate the sedative effects of barbital in mice.

Methodology:

Animal Acclimation: Mice are acclimated to the housing facility for at least one week and to

the testing room for 30-60 minutes before the experiment.

Drug Administration: Animals are divided into groups and administered either vehicle or

different doses of barbital (e.g., via intraperitoneal injection).

Open Field Test: After a pre-determined time (e.g., 30 minutes), each mouse is placed in the

center of an open field apparatus (a square arena). The animal's behavior is recorded by a

video camera for a set duration (e.g., 5-10 minutes).

Behavioral Analysis: The video recordings are analyzed to quantify various parameters,

including:

Total distance traveled

Time spent in the center versus the periphery of the arena

Rearing frequency

Data Interpretation: A significant decrease in total distance traveled and rearing frequency in

the barbital-treated groups compared to the vehicle group indicates a sedative effect.

Analytical Methodology: HPLC for Quantification in
Biological Samples
High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of

barbiturates in biological matrices like plasma.[1][4][15]
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Objective: To determine the concentration of barbital in plasma samples.

Methodology:

Sample Preparation:

Plasma samples are obtained from subjects.

An internal standard is added to the plasma.

Barbital is extracted from the plasma using a liquid-liquid extraction with an organic

solvent (e.g., a mixture of chloroform and isopropanol).

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in

the mobile phase.

Chromatographic Conditions:

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or

methanol).

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

Quantification: The concentration of barbital in the samples is determined by comparing the

peak area ratio of barbital to the internal standard against a calibration curve prepared with

known concentrations of the drug.

Clinical Use and Decline
Historical Clinical Applications
Barbital was primarily used as a sedative and hypnotic for the treatment of:

Insomnia[1]

Anxiety and nervousness
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As a pre-anesthetic agent

Reasons for Decline in Use
The use of barbital and other barbiturates has significantly decreased for several critical

reasons:

Narrow Therapeutic Index: The dose required for a therapeutic effect is close to the toxic

dose, increasing the risk of accidental overdose.

High Potential for Dependence and Abuse: Chronic use of barbital leads to both physical

and psychological dependence.[2]

Severe Withdrawal Syndrome: Abrupt cessation of barbital can lead to a life-threatening

withdrawal syndrome.

Development of Safer Alternatives: The introduction of benzodiazepines, which have a wider

therapeutic index and a lower risk of fatal overdose, largely supplanted the use of

barbiturates for anxiety and insomnia.[2][3]

Conclusion
Barbital holds a significant place in the history of pharmacology as the first clinically used

barbiturate. Its potent sedative-hypnotic effects, mediated through the enhancement of

GABAergic inhibition, revolutionized the treatment of insomnia and anxiety in the early 20th

century. However, its challenging safety profile ultimately led to its replacement by more

modern therapeutics. The study of barbital and its mechanism of action has been instrumental

in our understanding of GABA-A receptor pharmacology and has paved the way for the

development of safer sedative-hypnotic agents. For researchers and drug development

professionals, the story of barbital serves as a crucial case study in the evolution of

pharmacotherapy and the ongoing pursuit of improved safety and efficacy in drug design.
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[https://www.benchchem.com/product/b3395916#barbital-as-a-historical-sedative-hypnotic-
agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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